molecular formula C22H25ClN2O2S B14983267 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B14983267
M. Wt: 417.0 g/mol
InChI Key: ZEOMDWSAHNAJHL-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with chlorine, methyl groups, and a piperidinyl-thiophenyl-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

    Chlorination and Methylation: Introduction of chlorine and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.

    Side Chain Attachment: The piperidinyl-thiophenyl-ethyl side chain can be introduced through nucleophilic substitution reactions, using suitable piperidine and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the piperidinyl-thiophenyl-ethyl side chain.

    3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chlorine substitution.

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O2S

Molecular Weight

417.0 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25ClN2O2S/c1-14-11-19-16(12-17(14)23)15(2)21(27-19)22(26)24-13-18(20-7-6-10-28-20)25-8-4-3-5-9-25/h6-7,10-12,18H,3-5,8-9,13H2,1-2H3,(H,24,26)

InChI Key

ZEOMDWSAHNAJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCC4)C

Origin of Product

United States

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